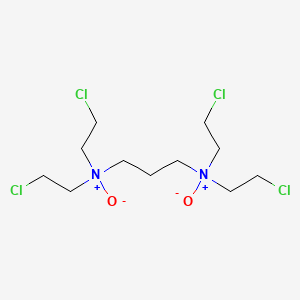
1,3-Propanediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, N,N'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide is a chemical compound with the molecular formula C11H24Cl4N2O2. It is known for its unique structure, which includes two amine groups and four chloroethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide typically involves the reaction of 1,3-propanediamine with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,3-Propanediamine+4(2-chloroethyl chloride)→1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted amine compounds .
Scientific Research Applications
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The compound’s ability to modify biomolecules makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-bromoethyl)-, N,N’-dioxide
- 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-iodoethyl)-, N,N’-dioxide
Uniqueness
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide is unique due to its specific chloroethyl groups, which confer distinct reactivity and biological activity compared to its bromoethyl and iodoethyl analogs. The chloroethyl groups provide a balance of reactivity and stability, making this compound particularly useful in various applications .
Properties
CAS No. |
108396-17-4 |
|---|---|
Molecular Formula |
C11H22Cl4N2O2 |
Molecular Weight |
356.1 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(2-chloroethyl)propane-1,3-diamine oxide |
InChI |
InChI=1S/C11H22Cl4N2O2/c12-2-8-16(18,9-3-13)6-1-7-17(19,10-4-14)11-5-15/h1-11H2 |
InChI Key |
ZPZBBKCFUQFVCD-UHFFFAOYSA-N |
Canonical SMILES |
C(C[N+](CCCl)(CCCl)[O-])C[N+](CCCl)(CCCl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















